![molecular formula C21H21ClN2O4S2 B2389999 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(2-ethoxybenzyl)thiophene-2-carboxamide CAS No. 1251705-52-8](/img/structure/B2389999.png)
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(2-ethoxybenzyl)thiophene-2-carboxamide
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Description
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, like the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . It’s possible that the compound could have similar applications.
Dental Anesthetic
Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This suggests potential applications of the compound in the field of anesthetics.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The compound could potentially be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This could be another potential application for the compound.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . The compound could potentially be used in the development of new OLEDs.
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Given the compound’s structure, it could potentially be used in this type of chemical reaction.
Anticancer Agents
Some thiophene derivatives are used as raw materials in the synthesis of anticancer agents . This suggests potential applications of the compound in the field of oncology.
properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-[(2-ethoxyphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-3-28-18-7-5-4-6-15(18)14-23-21(25)20-19(12-13-29-20)30(26,27)24(2)17-10-8-16(22)9-11-17/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWRGIPSECBWEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(2-ethoxybenzyl)thiophene-2-carboxamide |
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